2,6-Difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 427.387 g/mol. This compound is classified under the category of benzamides and pyrazolopyrimidines, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple synthetic steps, starting from readily available precursors. The general approach includes:
The reaction conditions such as temperature, solvent choice (often DMF or DMSO), and reaction time are critical for optimizing yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and characterize the final product.
The InChI key for this compound is InChI=1S/C21H16F3N5O2/c22-16-4-2-1-3-14(16)11-28-12-26-19-15(21(28)31)10-27-29(19)8-7-25-20(30)13-5-6-17(23)18(24)9-13/h1-6,9-10,12H,7-8,11H2,(H,25,30) .
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out in controlled environments to prevent side reactions. Monitoring is done using techniques like Thin Layer Chromatography (TLC).
The mechanism of action for 2,6-difluoro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves interaction with specific biological targets:
Studies have shown that compounds with similar structures exhibit significant biological activity against cancer cell lines and inflammation models .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like DMSO and methanol.
Key chemical properties include:
Relevant data from PubChem indicates that it has a high purity level (typically around 95%) when sourced from reputable suppliers .
This compound has potential applications in various scientific fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: